molecular formula C14H11FN2O2 B12441515 3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline

3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline

Cat. No.: B12441515
M. Wt: 258.25 g/mol
InChI Key: KKBXBAXIYUSYBJ-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methyl group, and a nitrophenyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline typically involves the condensation of 3-fluoro-4-methylaniline with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-fluoro derivatives, while reduction can produce amino-fluoro derivatives.

Scientific Research Applications

3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity. The nitrophenyl group may participate in electron transfer processes, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline is unique due to the presence of both fluorine and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H11FN2O2/c1-10-5-6-12(8-14(10)15)16-9-11-3-2-4-13(7-11)17(18)19/h2-9H,1H3

InChI Key

KKBXBAXIYUSYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])F

Origin of Product

United States

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